molecular formula C12H10O B1451762 2-(Cyclopropylethynyl)benzaldehyde CAS No. 914220-97-6

2-(Cyclopropylethynyl)benzaldehyde

Cat. No. B1451762
CAS RN: 914220-97-6
M. Wt: 170.21 g/mol
InChI Key: AGQZBHGVONTLIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Cyclopropylethynyl)benzaldehyde involves the reaction between cyclopropyl acetylene and 2-bromobenzaldehyde . This reaction yields the desired product .


Molecular Structure Analysis

The molecular formula of 2-(Cyclopropylethynyl)benzaldehyde is C₁₂H₁₀O . It consists of a benzene ring with an aldehyde group and a carboxylic acid group as substituents, positioned ortho to each other . The compound exhibits ring–chain tautomerism , where the two substituents can react to form 3-hydroxyphthalide , a cyclic lactol .


Physical And Chemical Properties Analysis

  • LogP ow : 1.48 (n-Octanol/water distribution coefficient)

Scientific Research Applications

Catalytic Synthesis Applications

Various 2-[6-en-1-ynyl]benzaldehydes, including analogues, have been effectively cyclized using Huisgen-type [3+2] cycloaddition. This process, involving a tetracyclic platinum-carbene complex, results in tricyclic products with good yields and excellent stereoselectivities. This method has been successfully applied to faveline synthesis, highlighting its potential in complex organic syntheses (Oh, Lee, & Hong, 2010).

Enzymatic Catalysis in Organic Synthesis

Benzaldehyde lyase, an enantioselective enzyme, has been used to catalyze the formation and cleavage of (R)-benzoin derivatives. A study investigated the asymmetric synthesis of (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin using reaction engineering. This demonstrates the potential of enzyme catalysis in synthesizing complex organic compounds, showcasing the versatility of benzaldehydes in bio-organic chemistry (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Synthesis of Isotopically Labeled Benzaldehydes

A general methodology for synthesizing functionalized 2H and 13C labeled benzaldehydes has been developed, demonstrating their importance as building blocks in organic chemistry. This process allows for the transfer of isotopic purity >99% via regio-selective formylation, highlighting the role of benzaldehydes in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

Bioproduction of Benzaldehyde

Studies on Pichia pastoris, a methylotrophic yeast, have shown its ability to produce benzaldehyde, a molecule extensively used in the flavor industry. This research underscores the potential of biotechnological methods in producing commercially valuable compounds, with a focus on sustainability and consumer preference (Craig & Daugulis, 2013).

Biomimetic Catalysis

The use of 2-Hydroxypropyl-β-cyclodextrin polymer as a biomimetic enzyme for mediated synthesis of benzaldehyde in water represents a novel approach in catalysis. This method highlights the role of biomimetic catalysts in achieving high substrate conversion and product selectivity in aqueous solutions, expanding the applications of benzaldehydes in green chemistry (Yang & Ji, 2013).

Oxidative Property Enhancement

Research on mesoporous Ti-SBA-15 treated with chlorosulfonic acid shows a threefold increase in oxidative property, enhancing benzyl alcohol conversion. This illustrates the potential of modified catalysts in industrial applications, particularly in the production of benzaldehyde for various industries (Sharma, Soni, & Dalai, 2012).

Mechanism of Action

Benzaldehyde binds to cellular macromolecules, forming Schiff’s bases. It can also intercept benzoylperoxy radicals, which play a key role in its autoxidation. The inhibition effect of benzyl alcohol prevents over-oxidation, favoring the synthesis of benzaldehyde .

Safety and Hazards

Benzaldehyde can cause irritation of the skin, eyes, and mucous membranes. Despite its widespread use, there is no evidence of pronounced sensitization potential in humans. Acute toxicity is low, and the substance is rapidly excreted via urine .

properties

IUPAC Name

2-(2-cyclopropylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-9-12-4-2-1-3-11(12)8-7-10-5-6-10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZBHGVONTLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652242
Record name 2-(Cyclopropylethynyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylethynyl)benzaldehyde

CAS RN

914220-97-6
Record name 2-(Cyclopropylethynyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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